MY33-3

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

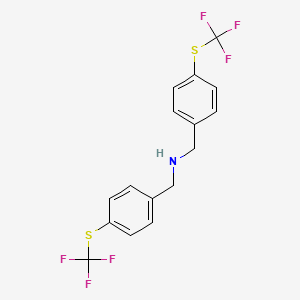

C16H13F6NS2 |

|---|---|

Molekulargewicht |

397.4 g/mol |

IUPAC-Name |

1-[4-(trifluoromethylsulfanyl)phenyl]-N-[[4-(trifluoromethylsulfanyl)phenyl]methyl]methanamine |

InChI |

InChI=1S/C16H13F6NS2/c17-15(18,19)24-13-5-1-11(2-6-13)9-23-10-12-3-7-14(8-4-12)25-16(20,21)22/h1-8,23H,9-10H2 |

InChI-Schlüssel |

NRRCKCHDXWGUIH-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1CNCC2=CC=C(C=C2)SC(F)(F)F)SC(F)(F)F |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Mechanism of Action of MY33-3: An In-depth Technical Guide

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction: MY33-3 is a potent and selective small-molecule inhibitor of Receptor Protein Tyrosine Phosphatase β/ζ (RPTPβ/ζ), also known as PTPRZ1. It also exhibits inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP-1B). This guide provides a detailed exploration of the mechanism of action of this compound, summarizing key quantitative data, experimental protocols, and associated signaling pathways.

Core Mechanism of Action: Inhibition of RPTPβ/ζ

The primary mechanism of action of this compound is the inhibition of RPTPβ/ζ, a receptor-type protein tyrosine phosphatase. This inhibition leads to an increase in the phosphorylation of downstream substrates, which are crucial for neuronal survival and differentiation.[1][2]

Quantitative Inhibition Data

| Target | IC50 Value | Notes |

| Receptor Protein Tyrosine Phosphatase β/ζ (RPTPβ/ζ) | ~0.1 µM | Primary target.[1][3][4][5] |

| Protein Tyrosine Phosphatase 1B (PTP-1B) | ~0.7 µM | Secondary target.[1][3][4] |

Signaling Pathways Modulated by this compound

This compound's inhibition of RPTPβ/ζ directly impacts key signaling pathways involved in neuronal function. By preventing the dephosphorylation of receptor tyrosine kinases, this compound enhances their activity.

Cellular and In Vivo Effects

The inhibitory action of this compound translates to significant cellular and physiological effects, particularly in the context of neurology.

Neuroinflammation and Cognitive Function

In cellular models, this compound has been shown to limit the production of nitrites and inducible nitric oxide synthase (iNOS) in BV2 microglial cells stimulated with lipopolysaccharide (LPS).[1][3] Furthermore, in vivo studies have demonstrated that this compound can alleviate sevoflurane-induced neuroinflammation and cognitive dysfunction.[1][3]

Ethanol Consumption

Animal studies have revealed that oral administration of this compound can reduce ethanol consumption and preference in mice.[1][3]

Summary of In Vitro and In Vivo Effects

| Experimental Model | Treatment | Concentration/Dosage | Key Result |

| SH-SY5Y Cells | This compound pretreatment followed by Ethanol | 1 µM | Blocked Ethanol-induced activation of TrkA and ALK.[1][3] |

| BV2 Microglial Cells | This compound | 0.1-10 µM (24h) | Limited LPS-induced nitrite production and iNOS increase.[1][3] |

| Mice | This compound (p.o.) | 60 mg/kg | Reduced ethanol consumption and preference.[1][3] |

| Mice | This compound (i.p.) | Not specified | Reversed sevoflurane-induced cognitive deficits.[1][3] |

Experimental Protocols

Cell Viability Assay

-

Cell Line: SH-SY5Y cells.

-

Treatment: Pre-treatment with this compound (1 µM) for 5 minutes, followed by co-treatment with ethanol for 15 minutes.

-

Analysis: Western blot analysis of total and phosphorylated levels of TrkA and ALK.

-

Expected Outcome: A decrease in the ethanol-induced activation (phosphorylation) of TrkA and ALK, with no significant change in the total protein levels of these kinases.[1]

In Vivo Ethanol Consumption Study

-

Animal Model: Mice.

-

Treatment Regimen: Oral gavage of this compound (60 mg/kg) on days 3 and 4 of a two-bottle choice drinking paradigm (water vs. ethanol solution).

-

Measurements: Daily measurement of fluid consumption from both bottles to determine ethanol preference.

-

Expected Outcome: A significant reduction in ethanol consumption and preference on the days of this compound administration compared to baseline.[1]

Potential Link to RhoA/ROCK Signaling and Smooth Muscle Relaxation

While the primary mechanism of this compound is centered on RPTPβ/ζ inhibition in the nervous system, it is plausible that this could intersect with other signaling pathways, such as the RhoA/ROCK pathway, which is a key regulator of smooth muscle contraction.[6][7] The RhoA/ROCK pathway promotes smooth muscle contraction by inhibiting myosin light chain phosphatase (MLCP), thereby increasing the phosphorylation of the myosin light chain.[8][9] Conversely, inhibition of this pathway leads to relaxation.[10][11]

However, current literature directly linking this compound to the RhoA/ROCK pathway or smooth muscle relaxation is sparse. Future research may explore whether the inhibition of RPTPβ/ζ or PTP-1B by this compound modulates the activity of RhoA or its downstream effectors.

Conclusion

This compound exerts its biological effects primarily through the potent and selective inhibition of RPTPβ/ζ. This leads to increased phosphorylation of key receptor tyrosine kinases, influencing neuronal survival, differentiation, and mitigating neuroinflammatory responses. The well-documented effects on reducing ethanol consumption and reversing cognitive deficits highlight its therapeutic potential in neurological and psychiatric disorders. Further investigation is warranted to explore its effects on other signaling cascades and potential applications in other physiological systems.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound| [dcchemicals.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. invivochem.net [invivochem.net]

- 5. This compound - Protheragen [protheragen.ai]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. New insights into RhoA/Rho-kinase signaling: a key regulator of vascular contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Signaling for contraction and relaxation in smooth muscle of the gut - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Myosin Phosphatase Target Subunit 1 (MYPT1) Regulates the Contraction and Relaxation of Vascular Smooth Muscle and Maintains Blood Pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ROCK inhibitor reduces Myc-induced apoptosis and mediates immortalization of human keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ROCK inhibitor reduces Myc-induced apoptosis and mediates immortalization of human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

MY33-3: A Selective RPTPβ/ζ Inhibitor for CNS Disorders

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Receptor Protein Tyrosine Phosphatase β/ζ (RPTPβ/ζ), also known as PTPRZ1, is a transmembrane tyrosine phosphatase predominantly expressed in the central nervous system (CNS). It plays a crucial role in regulating various cellular processes, including neuronal migration, differentiation, and glial responses. The endogenous ligands for RPTPβ/ζ, such as pleiotrophin (PTN) and midkine (MK), inhibit its phosphatase activity, thereby modulating downstream signaling pathways. Dysregulation of RPTPβ/ζ signaling has been implicated in several CNS disorders, including neuroinflammation, neurodegenerative diseases, and substance use disorders. MY33-3 is a potent and selective small-molecule inhibitor of RPTPβ/ζ that mimics the action of its endogenous ligands. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, mechanism of action, quantitative data, and detailed experimental protocols for its evaluation.

Chemical Properties and Synthesis of this compound

This compound, with the chemical name bis(4-((trifluoromethyl)thio)benzyl)amine, is a key small-molecule inhibitor of RPTPβ/ζ.

| Property | Value |

| IUPAC Name | bis(4-((trifluoromethyl)thio)benzyl)amine |

| CAS Number | 2204280-41-9 |

| Molecular Formula | C16H13F6NS2 |

| Molecular Weight | 397.4 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and ethanol |

Synthesis of this compound:

The synthesis of this compound is based on the procedure described by Pastor et al. (2018). The key step involves the reductive amination of 4-((trifluoromethyl)thio)benzaldehyde with ammonia.

-

Step 1: Synthesis of 4-((trifluoromethyl)thio)benzaldehyde. This intermediate can be synthesized from 4-bromobenzaldehyde through a nucleophilic aromatic substitution reaction with a trifluoromethylthiolating agent.

-

Step 2: Reductive Amination. 4-((trifluoromethyl)thio)benzaldehyde is reacted with a source of ammonia, such as ammonium acetate, in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) in a suitable solvent (e.g., methanol) to yield the secondary amine, this compound. The reaction is typically carried out at room temperature.

-

Purification: The final product is purified using column chromatography on silica gel.

Quantitative Data

This compound exhibits potent and selective inhibitory activity against RPTPβ/ζ. The following table summarizes the available quantitative data for this compound.

| Target | Assay Type | IC50 | Ki | Selectivity | Reference |

| RPTPβ/ζ (PTPRZ1) | In vitro phosphatase assay | ~0.1 µM | Not Reported | - | [1] |

| PTP-1B | In vitro phosphatase assay | ~0.7 µM | Not Reported | ~7-fold vs RPTPβ/ζ | [1] |

Further studies are required to establish a broader selectivity profile against a wider panel of protein tyrosine phosphatases and to determine the Ki value for RPTPβ/ζ.

Mechanism of Action and Signaling Pathways

This compound acts as a competitive inhibitor of RPTPβ/ζ, targeting its intracellular phosphatase domain. By inhibiting the phosphatase activity of RPTPβ/ζ, this compound mimics the effects of the endogenous ligands PTN and MK. This inhibition leads to an increase in the phosphorylation of downstream substrates, thereby modulating key signaling pathways involved in neuroinflammation and neuronal function.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the activity of this compound.

In Vitro RPTPβ/ζ Inhibition Assay

This protocol is designed to determine the in vitro inhibitory activity of this compound against RPTPβ/ζ.

Materials:

-

Recombinant human RPTPβ/ζ (catalytic domain)

-

p-Nitrophenyl phosphate (pNPP) as a substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

This compound stock solution in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add 10 µL of each this compound dilution to the wells of a 96-well plate. Include a vehicle control (DMSO) and a no-enzyme control.

-

Add 80 µL of the assay buffer containing the recombinant RPTPβ/ζ enzyme to each well.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 10 µL of the pNPP substrate solution to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of 1 M NaOH.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay: Nitrite Production in BV-2 Microglial Cells

This protocol measures the effect of this compound on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in BV-2 microglial cells, a marker of neuroinflammation.[3]

Materials:

-

BV-2 murine microglial cell line

-

DMEM supplemented with 10% FBS and antibiotics

-

This compound stock solution in DMSO

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed BV-2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include untreated and LPS-only controls.

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent to each supernatant sample in a new 96-well plate.

-

Incubate at room temperature for 10 minutes, protected from light.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration using a standard curve generated with sodium nitrite.

Gene Expression Analysis by Real-Time PCR in BV-2 Cells

This protocol details the measurement of iNOS and TNF-α mRNA levels in BV-2 cells treated with this compound and LPS.[3]

Materials:

-

Treated BV-2 cells from the cellular assay

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR Master Mix

-

Primers for iNOS, TNF-α, and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR instrument

Procedure:

-

Lyse the treated BV-2 cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Set up the real-time PCR reaction with SYBR Green Master Mix, cDNA, and specific primers for iNOS, TNF-α, and the housekeeping gene.

-

Perform the qPCR using a standard thermal cycling protocol.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the control group.

Western Blot Analysis of pALK and pTrkA in SH-SY5Y Cells

This protocol describes the detection of phosphorylated ALK and TrkA in SH-SY5Y neuroblastoma cells to assess the downstream effects of this compound.

Materials:

-

SH-SY5Y human neuroblastoma cell line

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against phospho-ALK (Tyr1604), total ALK, phospho-TrkA (Tyr490), and total TrkA

-

HRP-conjugated secondary antibodies

-

Loading control antibody (e.g., β-actin or GAPDH)

-

Protein electrophoresis and transfer equipment

-

Chemiluminescent substrate and imaging system

Procedure:

-

Seed SH-SY5Y cells and treat with this compound (e.g., 1 µM) for a specified time (e.g., 30 minutes).

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

In Vivo Experimental Protocols

Ethanol Consumption in Mice (Drinking-in-the-Dark Model)

This protocol evaluates the effect of this compound on binge-like ethanol consumption in mice.

Materials:

-

C57BL/6J mice

-

This compound

-

Vehicle (e.g., 10% ethanol, 20% Tween 80, 70% saline)

-

20% (v/v) ethanol solution

-

Drinking bottles

Procedure:

-

Individually house the mice and allow them to acclimate.

-

For four consecutive days, replace the water bottle with a bottle containing 20% ethanol for 2-4 hours, starting 3 hours into the dark cycle.

-

On the test day, administer this compound (e.g., 60 mg/kg, p.o.) or vehicle 1 hour before the ethanol access period.

-

Measure the amount of ethanol consumed by each mouse.

-

Calculate the ethanol intake in g/kg of body weight.

Sevoflurane-Induced Neuroinflammation and Cognitive Dysfunction in Mice

This protocol assesses the potential of this compound to mitigate sevoflurane-induced neurological deficits.[1]

Materials:

-

Aged mice

-

Sevoflurane

-

Anesthesia chamber

-

This compound and vehicle

-

Behavioral testing apparatus (e.g., Morris water maze)

-

Reagents for immunohistochemistry or ELISA for inflammatory markers

Procedure:

-

Administer this compound or vehicle to the mice.

-

Expose the mice to sevoflurane (e.g., 3% for 2 hours) in an anesthesia chamber.

-

After a recovery period, assess cognitive function using behavioral tests like the Morris water maze.

-

At the end of the study, collect brain tissue to measure markers of neuroinflammation (e.g., cytokines, microglial activation) via immunohistochemistry or ELISA.

Conclusion

This compound is a valuable research tool for investigating the role of RPTPβ/ζ in the CNS. Its selectivity and potency make it a suitable candidate for studying the therapeutic potential of RPTPβ/ζ inhibition in various neurological disorders. The experimental protocols provided in this guide offer a framework for researchers to further explore the pharmacological properties and therapeutic applications of this compound. Further characterization of its pharmacokinetic profile and off-target effects will be crucial for its potential translation into clinical settings.

References

An In-depth Technical Guide to the Discovery and Synthesis of MY33-3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of MY33-3, a potent and selective inhibitor of Receptor Protein Tyrosine Phosphatase β/ζ (RPTPβ/ζ) and Protein Tyrosine Phosphatase 1B (PTP-1B). This document details the scientific background, mechanism of action, and experimental protocols associated with this compound, serving as a critical resource for researchers in pharmacology and drug development. All quantitative data are presented in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction

This compound has emerged as a significant small molecule inhibitor with therapeutic potential in neurological and metabolic disorders. Its primary targets, RPTPβ/ζ and PTP-1B, are key regulators in various cellular signaling pathways. Inhibition of these phosphatases by this compound has been shown to modulate behavioral responses to ethanol and alleviate neuroinflammation, making it a compound of interest for further investigation and development.

Discovery and Rationale

The development of this compound was driven by the need for selective inhibitors to probe the function of RPTPβ/ζ and PTP-1B in disease models. These protein tyrosine phosphatases (PTPs) are implicated in the negative regulation of signaling pathways crucial for neuronal function and metabolism. Dysregulation of RPTPβ/ζ and PTP-1B activity has been linked to conditions such as alcoholism, neuroinflammatory diseases, and diabetes. This compound was identified as a potent inhibitor through screening and subsequent optimization of a chemical library.

Chemical Synthesis

While a detailed, step-by-step synthesis protocol for this compound (2-(3,5-bis(trifluoromethyl)phenyl)-N-(4-sulfamoylphenyl)hydrazine-1-carbothioamide) is not publicly available in the provided search results, the synthesis of structurally related phenylhydrazine-1-carbothioamides typically involves the reaction of a substituted phenylisothiocyanate with a corresponding substituted hydrazine.

A plausible synthetic route, based on general chemical principles for similar compounds, is outlined below. This should be considered a theoretical pathway and would require experimental validation.

Disclaimer: This proposed synthesis is illustrative. The actual synthesis may involve different reagents, catalysts, and reaction conditions.

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of RPTPβ/ζ and also shows activity against PTP-1B.[1] This dual inhibitory action underlies its observed biological effects.

Inhibition of RPTPβ/ζ and PTP-1B

The inhibitory activity of this compound has been quantified by determining its half-maximal inhibitory concentration (IC50) against these enzymes.

| Target Enzyme | IC50 Value (µM) |

| RPTPβ/ζ | ~0.1 |

| PTP-1B | ~0.7 |

| Table 1: Inhibitory Potency of this compound[1] |

Signaling Pathways Modulated by this compound

RPTPβ/ζ Signaling: RPTPβ/ζ is known to dephosphorylate and thereby regulate the activity of several key signaling proteins, including Anaplastic Lymphoma Kinase (ALK) and Tropomyosin receptor kinase A (TrkA). By inhibiting RPTPβ/ζ, this compound increases the phosphorylation levels of these kinases, thereby modulating their downstream signaling cascades involved in neuronal function.

PTP-1B Signaling: PTP-1B is a critical negative regulator of the insulin and leptin signaling pathways. It dephosphorylates the insulin receptor (IR) and Janus kinase 2 (JAK2), respectively. Inhibition of PTP-1B by this compound is expected to enhance insulin and leptin sensitivity.

Experimental Protocols

PTP1B Enzymatic Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of compounds against PTP1B using p-nitrophenyl phosphate (pNPP) as a substrate.[1][2][3]

Materials:

-

Recombinant human PTP1B enzyme

-

Assay Buffer: 50 mM 3,3-dimethylglutarate, 50 mM NaCl, 1 mM EDTA, pH 7.0

-

p-Nitrophenyl phosphate (pNPP) solution (10 mM stock)

-

This compound (or other test compounds) dissolved in DMSO

-

5 M NaOH (Stop Solution)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer. The final DMSO concentration should be kept below 1%.

-

In a 96-well plate, add 25 µL of the diluted PTP1B enzyme solution (final concentration 20-75 nM).

-

Add 25 µL of the diluted this compound solution or vehicle (DMSO in assay buffer) to the respective wells.

-

Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 50 µL of pNPP solution (final concentration equal to the KM of the enzyme for pNPP).

-

Incubate the reaction at 37°C for 15-30 minutes.

-

Stop the reaction by adding 40 µL of 5 M NaOH to each well.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.

In Vivo Assessment of Ethanol Consumption: "Drinking in the Dark" (DID) Model

This protocol is used to evaluate the effect of this compound on binge-like ethanol consumption in mice.[1][3][4]

Animals and Housing:

-

Male C57BL/6J mice are individually housed in a reverse light-dark cycle (12h/12h) room.

-

Mice are given at least one week to acclimate to the housing conditions.

Procedure:

-

Acclimation to Sipper Tubes: For two days prior to the experiment, replace the regular water bottle with two sipper tubes containing water to acclimate the mice.

-

DID Protocol (4-day procedure):

-

Days 1-3: Three hours into the dark cycle, replace the water bottles with one bottle of 20% (v/v) ethanol and one bottle of water for a 2-hour period.

-

Day 4: Three hours into the dark cycle, provide the same two-bottle choice for a 4-hour period.

-

-

Drug Administration:

-

On days 3 and 4, administer this compound (e.g., 60 mg/kg) or vehicle by oral gavage 30 minutes before the start of the drinking session.[1]

-

-

Measurements:

-

Record the volume of ethanol and water consumed daily.

-

Calculate ethanol preference (volume of ethanol consumed / total volume of fluid consumed).

-

At the end of the 4-hour session on day 4, collect blood samples to determine blood ethanol concentrations (BECs).

-

References

- 1. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Specific inhibition of sensitized protein tyrosine phosphatase 1B (PTP1B) with a biarsenical probe - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to MY33-3: A Potent Inhibitor of Receptor Protein Tyrosine Phosphatase β/ζ

For Researchers, Scientists, and Drug Development Professionals

Abstract

MY33-3 is a potent and selective small-molecule inhibitor of Receptor Protein Tyrosine Phosphatase β/ζ (RPTPβ/ζ), also known as Protein Tyrosine Phosphatase Receptor Type Z1 (PTPRZ1). It has emerged as a valuable research tool for investigating the physiological roles of RPTPβ/ζ and as a potential therapeutic candidate for central nervous system disorders. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound. Detailed experimental protocols for its synthesis and key biological assays are presented, along with a summary of its quantitative data and a visualization of its implicated signaling pathway.

Chemical Structure and Properties

This compound, with the chemical name bis(4-((trifluoromethyl)thio)benzyl)amine, is characterized by the following properties:

| Property | Value | Reference |

| Chemical Formula | C₁₆H₁₃F₆NS₂ | [1](2) |

| Molecular Weight | 397.4 g/mol | [1](2) |

| CAS Number | 2204280-41-9 | [1](2) |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO | [3](4) |

| Storage | Store at -20°C for long-term stability. | [3](4) |

Biological Activity and Mechanism of Action

This compound is a potent and selective inhibitor of the enzyme Receptor Protein Tyrosine Phosphatase β/ζ (RPTPβ/ζ) with a half-maximal inhibitory concentration (IC₅₀) of approximately 0.1 μM.[1][3] It also exhibits inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP-1B) with an IC₅₀ of around 0.7 μM.[3]

The primary mechanism of action of this compound is the inhibition of the phosphatase activity of RPTPβ/ζ. This enzyme is a key regulator of various cellular processes, including cell growth, differentiation, and synaptic plasticity. By inhibiting RPTPβ/ζ, this compound increases the phosphorylation of its downstream substrates. This modulation of signaling pathways has been shown to have significant effects on neuronal function and inflammation.

Quantitative Data Summary

| Target | IC₅₀ | Biological Context | Reference |

| RPTPβ/ζ (PTPRZ1) | ~0.1 μM | Primary target, implicated in neuronal signaling and development. | [1][3] |

| PTP-1B | ~0.7 μM | Off-target activity, relevant for metabolic signaling. | [3] |

Experimental Protocols

Synthesis of this compound (bis(4-((trifluoromethyl)thio)benzyl)amine)

While a detailed, step-by-step protocol for the synthesis of this compound has been reported by Pastor et al. (2018), the specific experimental details are often found in the supplementary information of the publication. A general synthetic approach to similar dibenzylamine structures involves the reductive amination of a corresponding benzaldehyde with an appropriate amine or the nucleophilic substitution of a benzyl halide with a benzylamine.

General Synthetic Strategy:

A plausible synthetic route for this compound would involve the reaction of 4-((trifluoromethyl)thio)benzylamine with 4-((trifluoromethyl)thio)benzyl bromide or a similar electrophilic precursor. The reaction would likely be carried out in an organic solvent in the presence of a non-nucleophilic base to neutralize the acid formed during the reaction. Purification would typically be achieved by column chromatography.

In Vitro RPTPβ/ζ Enzymatic Inhibition Assay

The inhibitory activity of this compound on RPTPβ/ζ can be determined using a colorimetric assay that measures the release of phosphate from a synthetic substrate. The Malachite Green phosphatase assay is a common method for this purpose.

Principle:

The assay measures the amount of free phosphate released from a phosphopeptide substrate by the enzymatic activity of RPTPβ/ζ. The released phosphate forms a colored complex with malachite green and molybdate, and the absorbance of this complex is measured spectrophotometrically. The inhibitory effect of this compound is determined by measuring the reduction in phosphate release in the presence of the compound.

Materials:

-

Recombinant human RPTPβ/ζ (catalytic domain)

-

Phosphopeptide substrate (e.g., a synthetic peptide containing a phosphotyrosine residue)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

This compound stock solution in DMSO

-

Malachite Green reagent

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, the phosphopeptide substrate, and the different concentrations of this compound.

-

Initiate the enzymatic reaction by adding the recombinant RPTPβ/ζ to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding the Malachite Green reagent.

-

Incubate at room temperature for 15-20 minutes to allow for color development.

-

Measure the absorbance at 620-650 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

LPS-Induced Nitrite Production in BV2 Microglial Cells

This assay is used to assess the anti-inflammatory properties of this compound by measuring its ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated microglial cells.

Principle:

LPS, a component of the outer membrane of Gram-negative bacteria, activates microglia, leading to the production of NO. The amount of NO produced is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Materials:

-

BV2 microglial cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin

-

Lipopolysaccharide (LPS)

-

This compound stock solution in DMSO

-

Griess Reagent (Part A: Sulfanilamide solution; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride solution)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed BV2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.

-

After incubation, collect the cell culture supernatant.

-

In a new 96-well plate, mix equal volumes of the supernatant and the Griess reagent (prepared by mixing Part A and Part B).

-

Incubate at room temperature for 10-15 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Generate a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

Two-Bottle Choice Ethanol Consumption in Mice

This behavioral paradigm is used to evaluate the effect of this compound on voluntary ethanol consumption in mice.

Principle:

Mice are given a choice between two bottles, one containing water and the other an ethanol solution. The amount of liquid consumed from each bottle is measured daily to determine the preference for ethanol. The effect of this compound is assessed by administering the compound to the mice and observing any changes in their ethanol intake and preference.

Materials:

-

Adult male C57BL/6J mice

-

Standard mouse housing cages equipped with two sipper tubes

-

Ethanol (e.g., 15% w/v in tap water)

-

Tap water

-

This compound formulation for oral or intraperitoneal administration

-

Vehicle control solution

Procedure:

-

Habituation: Individually house the mice and acclimate them to the two-bottle setup with both bottles containing tap water for a few days.

-

Baseline Drinking: Replace one of the water bottles with the ethanol solution. Measure the fluid consumption from both bottles daily for at least two weeks to establish a stable baseline of ethanol intake. The position of the ethanol bottle should be alternated daily to avoid place preference.

-

Treatment: Once a stable baseline is established, divide the mice into experimental groups (vehicle control and this compound treated). Administer this compound or vehicle according to the desired dosing regimen (e.g., daily oral gavage).

-

Measurement: Continue to measure the daily consumption of ethanol and water for each mouse throughout the treatment period.

-

Data Analysis: Calculate the daily ethanol intake (g/kg body weight) and the preference ratio (volume of ethanol solution consumed / total volume of fluid consumed). Compare the results between the vehicle and this compound treated groups to determine the effect of the compound on ethanol consumption.[5]

Signaling Pathway

This compound, by inhibiting RPTPβ/ζ, modulates several downstream signaling pathways. The binding of endogenous ligands like pleiotrophin (PTN) to RPTPβ/ζ normally inhibits its phosphatase activity, leading to increased phosphorylation of its substrates. This compound mimics this effect. Key downstream targets include the Src family kinase Fyn, β-catenin, and the receptor tyrosine kinases ALK and TrkA. The activation of these pathways influences cell survival, differentiation, and neuroinflammation.

Caption: this compound inhibits the intracellular phosphatase domain of RPTPβ/ζ.

Conclusion

This compound is a valuable pharmacological tool for the study of RPTPβ/ζ signaling in the central nervous system. Its ability to modulate neuroinflammation and reduce ethanol consumption in preclinical models highlights its potential for the development of novel therapeutics for neurological and substance use disorders. The experimental protocols provided in this guide offer a starting point for researchers interested in investigating the properties and applications of this potent and selective inhibitor. Further research is warranted to fully elucidate the therapeutic potential of this compound and to explore its effects on other physiological and pathological processes regulated by RPTPβ/ζ.

References

- 1. youtube.com [youtube.com]

- 2. This compound - Protheragen [protheragen.ai]

- 3. Murine Drinking Models in the Development of Pharmacotherapies for Alcoholism: Drinking in the Dark and Two-bottle Choice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Chronic Intermittent Ethanol Vapor Exposure Paired with Two-Bottle Choice to Model Alcohol Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to MY33-3 Hydrochloride Versus its Freebase Form for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the hydrochloride and freebase forms of MY33-3, a potent inhibitor of Receptor Protein Tyrosine Phosphatase β/ζ (RPTPβ/ζ) and Protein Tyrosine Phosphatase 1B (PTP-1B). This document is intended to assist researchers and drug development professionals in making informed decisions regarding the selection and use of the optimal form of this compound for their studies.

Introduction to this compound and its Forms

This compound is a small molecule inhibitor with significant potential in various research areas, including neuroinflammation and ethanol consumption-related studies. It is available in two primary forms: the freebase and the hydrochloride salt. The choice between a freebase and a salt form of an active pharmaceutical ingredient (API) is a critical decision in drug development, as it can profoundly impact the compound's physicochemical properties, bioavailability, and manufacturability.

This compound Freebase is the neutral, uncharged form of the molecule. This compound Hydrochloride is a salt formed by reacting the basic this compound molecule with hydrochloric acid. This is often done to improve the solubility and stability of the compound.[1]

Physicochemical Properties: A Comparative Overview

Table 1: Physicochemical Properties of this compound Hydrochloride and Freebase

| Property | This compound Hydrochloride | This compound Freebase | Reference |

| CAS Number | 2204280-42-0 | 2204280-41-9 | [2][3][4] |

| Molecular Formula | C₁₆H₁₄ClF₆NS₂ | C₁₆H₁₃F₆NS₂ | [2][3][4] |

| Molecular Weight | 433.86 g/mol | 397.4 g/mol | [2][3][4][5] |

| Appearance | Solid powder (presumed) | Solid powder (presumed) | General Knowledge |

| Aqueous Solubility | Expected to be higher than the freebase | Expected to be lower than the hydrochloride salt | General Pharmaceutical Principles |

| Solubility in Organic Solvents | Soluble in DMSO | Soluble in DMSO | [1][3] |

| Stability | Generally more stable, especially in solid form | May be less stable than the hydrochloride salt | General Pharmaceutical Principles |

| Hygroscopicity | Potentially hygroscopic | Generally less hygroscopic than the salt form | General Pharmaceutical Principles |

Note: The aqueous solubility, stability, and hygroscopicity are inferred based on general knowledge of salt forms versus freebases and require experimental verification for this compound.

Experimental Protocols for Comparative Analysis

To rigorously compare this compound hydrochloride and its freebase form, a series of standardized experiments should be conducted. The following protocols provide a framework for generating the necessary quantitative data.

Solubility Determination

Objective: To quantitatively determine and compare the aqueous solubility of this compound hydrochloride and freebase at different pH values.

Methodology: Shake-Flask Method

-

Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, and borate buffers).

-

Sample Preparation: Add an excess amount of this compound hydrochloride or freebase to separate vials containing a known volume of each buffer.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to separate the undissolved solid from the supernatant.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Plot the solubility (in mg/mL or µg/mL) as a function of pH for both forms.

Stability Assessment

Objective: To evaluate and compare the chemical stability of this compound hydrochloride and freebase under various stress conditions.

Methodology: Forced Degradation Studies

-

Sample Preparation: Prepare solutions of this compound hydrochloride and freebase in relevant solvents (e.g., water, buffers of different pH, organic solvents). Also, prepare solid samples of each form.

-

Stress Conditions: Expose the samples to a range of stress conditions as per ICH guidelines, including:

-

Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: 0.1 M NaOH at elevated temperature.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Store solid samples at elevated temperatures (e.g., 60°C, 80°C).

-

Photostability: Expose samples to light (ICH-specified conditions).

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Quantification: Analyze the samples using a stability-indicating HPLC method to determine the amount of parent compound remaining and to detect any degradation products.

-

Data Analysis: Calculate the degradation rate for each condition and compare the stability profiles of the two forms.

In Vitro Permeability Assessment

Objective: To predict the intestinal permeability of this compound hydrochloride and freebase.

Methodology: Caco-2 Permeability Assay

-

Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) until they form a confluent monolayer.

-

Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

-

Transport Study:

-

Add a solution of this compound hydrochloride or freebase to the apical (A) side of the monolayer.

-

At specified time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.

-

To assess active efflux, also perform the experiment in the B-to-A direction.

-

-

Quantification: Analyze the concentration of the compound in the collected samples using a sensitive analytical method like LC-MS/MS.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.

Biological Activity and Signaling Pathways

This compound exerts its biological effects by inhibiting RPTPβ/ζ and PTP-1B. Understanding the signaling pathways modulated by these phosphatases is crucial for elucidating the mechanism of action of this compound.

RPTPβ/ζ Signaling

RPTPβ/ζ is a receptor-like protein tyrosine phosphatase that plays a role in neuronal development and plasticity. Its inhibition by this compound is expected to increase the phosphorylation of its substrates, thereby modulating downstream signaling.

PTP-1B Signaling

PTP-1B is a key negative regulator of insulin and leptin signaling pathways. By inhibiting PTP-1B, this compound can enhance the signaling cascades initiated by these hormones.

References

The Modulatory Effect of MY33-3 on TrkA and ALK Phosphorylation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

MY33-3 is a small molecule inhibitor primarily targeting the receptor protein tyrosine phosphatase beta/zeta (RPTPβ/ζ), also known as phosphacan. It also exhibits inhibitory activity against protein-tyrosine phosphatase 1B (PTP-1B). This technical guide delves into the core mechanism of this compound's action, specifically focusing on its modulatory effects on the phosphorylation state of two key receptor tyrosine kinases: Tropomyosin receptor kinase A (TrkA) and Anaplastic Lymphoma Kinase (ALK). The information presented herein is a synthesis of publicly available research, intended to provide a detailed understanding for researchers in neurobiology, oncology, and drug development.

The primary research underpinning our understanding of this compound's effect on TrkA and ALK phosphorylation comes from studies investigating the role of RPTPβ/ζ in modulating behavioral responses to ethanol. In this context, both TrkA and ALK have been identified as substrates of RPTPβ/ζ. Ethanol exposure has been shown to induce the phosphorylation of both TrkA and ALK in neuroblastoma cell lines. This compound, by inhibiting the phosphatase activity of RPTPβ/ζ, was observed to block this ethanol-induced phosphorylation, suggesting a complex regulatory interplay.

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound against its primary target, RPTPβ/ζ, and a secondary target, PTP-1B, has been quantified. This data is crucial for designing experiments and interpreting results related to this compound's biological activity.

| Target | Inhibitor | IC50 | Reference |

| Receptor Protein Tyrosine Phosphatase β/ζ (RPTPβ/ζ) | This compound | ~0.1 µM | [1] |

| Protein-Tyrosine Phosphatase 1B (PTP-1B) | This compound | ~0.7 µM | [1] |

Mechanism of Action: Signaling Pathways

TrkA and ALK are key players in distinct but sometimes overlapping signaling cascades crucial for neuronal development, survival, and proliferation. Their phosphorylation status is a critical determinant of their activity. RPTPβ/ζ acts as a negative regulator by dephosphorylating these kinases. This compound, by inhibiting RPTPβ/ζ, disrupts this dephosphorylation, leading to a net increase in the phosphorylated (active) state of TrkA and ALK under basal conditions. However, in the context of ethanol-induced activation, pretreatment with this compound paradoxically blocks the expected increase in phosphorylation, suggesting a more complex regulatory mechanism, possibly involving receptor internalization or feedback loops.

TrkA Signaling Pathway

TrkA is the high-affinity receptor for Nerve Growth Factor (NGF). Upon NGF binding, TrkA dimerizes and autophosphorylates on specific tyrosine residues, initiating downstream signaling cascades, primarily the Ras/MAPK, PI3K/Akt, and PLCγ pathways. These pathways are integral to neuronal survival and differentiation. Ethanol has been shown to induce TrkA phosphorylation.

ALK Signaling Pathway

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a critical role in the development of the nervous system. Aberrant ALK activity is also a known driver in several cancers. ALK can be activated by ligands such as Midkine (MDK) and Pleiotrophin (PTN), or through genetic alterations. Its activation leads to the phosphorylation of downstream effectors in pathways including the JAK/STAT, Ras/MAPK, and PI3K/Akt pathways. Ethanol has been demonstrated to activate ALK signaling.

Experimental Protocols

The following protocols are based on the methodologies described in the study by Pastor et al. (2018) and are provided as a guide for replicating and building upon these findings.

Cell Culture and Treatment

-

Cell Line: SH-SY5Y human neuroblastoma cells.

-

Culture Medium: A 1:1 mixture of DMEM and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol:

-

Cells are seeded in appropriate culture vessels and grown to 70-80% confluency.

-

For inhibitor studies, cells are pre-treated with 1 µM this compound (or vehicle control) for 5 minutes.

-

Following pre-treatment, cells are stimulated with 50 mM ethanol for 15 minutes.

-

Western Blotting for Phospho-TrkA and Phospho-ALK

This protocol outlines the key steps for detecting the phosphorylation status of TrkA and ALK.

-

Cell Lysis:

-

After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS).

-

Cells are lysed in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a cocktail of protease and phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride).

-

Lysates are clarified by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification:

-

The protein concentration of the supernatant is determined using a BCA (bicinchoninic acid) protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein (typically 20-30 µg) are resolved on a 10% SDS-polyacrylamide gel.

-

Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked for 1 hour at room temperature in Tris-buffered saline with 0.1% Tween 20 (TBST) containing 5% bovine serum albumin (BSA).

-

The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated TrkA (p-TrkA Tyr490) or phosphorylated ALK (p-ALK Tyr1278).

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The signal is detected using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis:

-

The intensity of the bands is quantified using densitometry software.

-

To normalize for protein loading, membranes are stripped and re-probed with antibodies against total TrkA, total ALK, and a loading control (e.g., β-actin or GAPDH).

-

In Vitro Phosphatase Assay for IC50 Determination

This protocol can be adapted to determine the IC50 of this compound for RPTPβ/ζ.

-

Reagents:

-

Recombinant human RPTPβ/ζ catalytic domain.

-

A suitable phosphopeptide substrate (e.g., a synthetic peptide containing a phosphotyrosine residue).

-

Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 5 mM DTT).

-

Malachite green phosphate detection solution.

-

This compound at various concentrations.

-

-

Procedure:

-

The phosphatase reaction is initiated by adding the recombinant RPTPβ/ζ to the assay buffer containing the phosphopeptide substrate and varying concentrations of this compound.

-

The reaction is allowed to proceed for a defined period at 37°C.

-

The reaction is stopped, and the amount of free phosphate released is quantified using the malachite green reagent, which forms a colored complex with phosphate that can be measured spectrophotometrically.

-

-

IC50 Calculation:

-

The percentage of inhibition is calculated for each concentration of this compound relative to the control (no inhibitor).

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Conclusion

This compound is a valuable research tool for investigating the roles of RPTPβ/ζ, TrkA, and ALK in various physiological and pathological processes. Its ability to modulate the phosphorylation of TrkA and ALK, particularly in the context of ethanol-induced signaling, highlights the intricate regulatory networks governing neuronal function. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further explore the therapeutic potential of targeting these pathways in neurological disorders and cancer.

References

Investigating the Downstream Signaling of RPTPβ/ζ with MY33-3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the downstream signaling pathways of Receptor Protein Tyrosine Phosphatase beta/zeta (RPTPβ/ζ) and the effects of its selective inhibitor, MY33-3. This document details the core signaling cascades, presents quantitative data on the inhibitor's effects, provides detailed experimental protocols for key assays, and includes visualizations of the molecular interactions and experimental workflows.

Introduction to RPTPβ/ζ and the Role of this compound

Receptor Protein Tyrosine Phosphatase beta/zeta (RPTPβ/ζ), also known as PTPRZ1, is a transmembrane tyrosine phosphatase predominantly expressed in the central nervous system. It plays a crucial role in regulating various cellular processes, including cell growth, differentiation, and migration. The endogenous ligands for RPTPβ/ζ include pleiotrophin (PTN) and midkine (MK), which inhibit its phosphatase activity upon binding. Dysregulation of RPTPβ/ζ signaling has been implicated in several neurological disorders and cancers.

This compound is a potent and selective small-molecule inhibitor of RPTPβ/ζ. By inhibiting the phosphatase activity of RPTPβ/ζ, this compound mimics the effects of its natural ligands, leading to increased tyrosine phosphorylation of its downstream substrates. This makes this compound a valuable tool for investigating the physiological and pathological roles of RPTPβ/ζ signaling and a potential therapeutic agent.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data regarding the inhibitory activity of this compound and its effects on downstream signaling and cellular processes.

Table 1: Inhibitory Activity of this compound

| Target | IC50 Value |

| RPTPβ/ζ | ~0.1 µM[1] |

| PTP-1B | ~0.7 µM[1] |

Table 2: Cellular Effects of this compound in BV2 Microglial Cells

| Treatment | Effect on LPS-induced Nitrite Production | Effect on LPS-induced iNos mRNA Increase |

| This compound (10 µM) | Significantly limited (P < 0.0001)[2] | Significantly limited (P = 0.03)[2] |

Table 3: Effects of RPTPβ/ζ Inhibition on Substrate Phosphorylation in Neuroblastoma Cells

| Treatment | Effect on ALK Phosphorylation | Effect on TrkA Phosphorylation |

| This compound | Increased[1] | Increased[1] |

| Ethanol + this compound | Prevented ethanol-induced increase[1] | Prevented ethanol-induced increase[1] |

Signaling Pathways of RPTPβ/ζ

RPTPβ/ζ acts as a critical regulator of tyrosine phosphorylation in several key signaling pathways. Its inhibition by ligands or small molecules like this compound leads to the activation of these pathways.

Core RPTPβ/ζ Downstream Signaling

In its active state, RPTPβ/ζ dephosphorylates and thereby inactivates its substrates. Inhibition of RPTPβ/ζ by this compound relieves this dephosphorylation, leading to increased activity of downstream signaling molecules. Key substrates include Anaplastic Lymphoma Kinase (ALK) and Tropomyosin receptor kinase A (TrkA), as well as the non-receptor tyrosine kinase Fyn.

Caption: Core RPTPβ/ζ downstream signaling pathway.

Interaction with Fyn Kinase

Fyn kinase, a member of the Src family of tyrosine kinases, is a key downstream effector of RPTPβ/ζ. Inhibition of RPTPβ/ζ leads to increased Fyn phosphorylation and activation, which in turn can modulate various cellular processes, including those related to neuroinflammation.

Caption: RPTPβ/ζ-mediated regulation of Fyn kinase activity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the downstream signaling of RPTPβ/ζ and the effects of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on the viability of cell lines such as SH-SY5Y neuroblastoma and BV2 microglia.

Materials:

-

96-well plates

-

SH-SY5Y or BV2 cells

-

Complete culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well.

-

Incubate the plate at room temperature for 15-30 minutes with gentle shaking to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Western Blotting for Phosphorylated ALK and TrkA

Objective: To detect the levels of phosphorylated ALK (p-ALK) and phosphorylated TrkA (p-TrkA) in cell lysates following treatment with this compound.

Materials:

-

Cell culture plates

-

SH-SY5Y cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-p-ALK, anti-ALK, anti-p-TrkA, anti-TrkA, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate SH-SY5Y cells and treat with various concentrations of this compound for the desired time.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clear the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling in Laemmli sample buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-ALK, total ALK, p-TrkA, or total TrkA overnight at 4°C. A loading control like β-actin should also be probed.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Caption: Western Blotting experimental workflow.

Immunoprecipitation of Fyn Kinase

Objective: To isolate Fyn kinase and its interacting partners from cell lysates to study the effects of this compound on its phosphorylation status and protein-protein interactions.

Materials:

-

Cell culture plates

-

Cells expressing Fyn kinase

-

This compound

-

Immunoprecipitation (IP) lysis buffer

-

Anti-Fyn antibody

-

Protein A/G agarose or magnetic beads

-

Wash buffer

-

Elution buffer or Laemmli sample buffer

Procedure:

-

Treat cells with this compound as required.

-

Lyse the cells with IP lysis buffer.

-

Pre-clear the lysate by incubating with Protein A/G beads for 30 minutes at 4°C, followed by centrifugation.

-

Incubate the pre-cleared lysate with an anti-Fyn antibody for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

-

Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specific binding.

-

Elute the immunoprecipitated proteins from the beads using elution buffer or by boiling in Laemmli sample buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against Fyn, phosphotyrosine, or potential interacting partners.

Caption: Immunoprecipitation experimental workflow.

Conclusion

This technical guide provides a foundational understanding of the downstream signaling of RPTPβ/ζ and the utility of the selective inhibitor this compound as a research tool. The provided data, signaling diagrams, and detailed experimental protocols are intended to facilitate further investigation into the complex roles of RPTPβ/ζ in health and disease, and to aid in the development of novel therapeutic strategies targeting this important phosphatase.

References

An In-Depth Technical Guide on the Dual-Targeting Compound MY33-3 and its Interaction with PTP-1B

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the compound MY33-3, a potent inhibitor of Receptor Protein Tyrosine Phosphatase β/ζ (RPTPβ/ζ) with a significant secondary activity against Protein Tyrosine Phosphatase 1B (PTP-1B). PTP-1B is a key negative regulator in both insulin and leptin signaling pathways, making it a therapeutic target of considerable interest for metabolic diseases. This document details the pharmacological properties of this compound, provides in-depth experimental protocols for the characterization of its inhibitory activity, and illustrates the pertinent signaling pathways and experimental workflows. The information presented herein is intended to support further research and development efforts related to this compound and its therapeutic potential.

Introduction to this compound and PTP-1B

This compound is a small molecule inhibitor primarily targeting Receptor Protein Tyrosine Phosphatase β/ζ (RPTPβ/ζ). In addition to its high affinity for its primary target, this compound also demonstrates inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP-1B)[1]. PTP-1B, a non-receptor protein tyrosine phosphatase, plays a crucial role in the downregulation of insulin and leptin signaling pathways by dephosphorylating key components such as the insulin receptor (IR) and Janus kinase 2 (JAK2)[2][3]. Its role as a negative regulator in these pathways has established PTP-1B as a significant therapeutic target for conditions such as type 2 diabetes and obesity[4]. The dual-targeting nature of this compound presents a unique pharmacological profile that warrants detailed investigation.

Quantitative Pharmacological Data

The inhibitory potency of this compound against its primary and secondary targets has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values provide a measure of the compound's efficacy in inhibiting the catalytic activity of these phosphatases.

| Compound | Target | IC50 (µM) |

| This compound | RPTPβ/ζ | ~0.1[1] |

| This compound | PTP-1B | ~0.7[1] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the inhibitory activity of this compound on PTP-1B.

PTP-1B Enzymatic Inhibition Assay

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against PTP-1B using a chromogenic substrate.

Materials:

-

Recombinant human PTP-1B enzyme

-

Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.0)

-

p-Nitrophenyl Phosphate (pNPP) as substrate

-

This compound or other test compounds

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in the assay buffer to achieve a range of desired concentrations.

-

Enzyme Preparation: Dilute the recombinant PTP-1B enzyme in the assay buffer to a predetermined optimal concentration.

-

Assay Reaction:

-

To each well of a 96-well microplate, add the appropriate volume of the diluted test compound. Include wells with buffer and solvent alone as negative and vehicle controls, respectively.

-

Add the diluted PTP-1B enzyme solution to each well and incubate for a specified pre-incubation period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the pNPP substrate solution to each well.

-

-

Data Acquisition:

-

Immediately measure the absorbance of the plate at 405 nm at time zero.

-

Incubate the plate at the controlled temperature and take subsequent absorbance readings at regular intervals (e.g., every 5 minutes for 30 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance versus time plot.

-

Normalize the reaction rates to the vehicle control to obtain the percentage of inhibition.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity[5].

-

Surface Plasmon Resonance (SPR) for Binding Kinetics (General Protocol)

While specific SPR data for this compound binding to PTP-1B is not currently available in the public domain, the following general protocol outlines the methodology for such an experiment. SPR is a label-free technique used to measure the binding affinity and kinetics between a ligand (e.g., PTP-1B) and an analyte (e.g., this compound) in real-time[6][7].

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Immobilization reagents (e.g., EDC, NHS)

-

Recombinant human PTP-1B (ligand)

-

This compound (analyte)

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Ligand Immobilization:

-

Activate the sensor chip surface using a mixture of EDC and NHS.

-

Inject the PTP-1B solution over the activated surface to allow for covalent immobilization.

-

Deactivate any remaining active esters on the surface with an injection of ethanolamine.

-

-

Analyte Binding:

-

Prepare a series of dilutions of this compound in the running buffer.

-

Inject the different concentrations of this compound over the immobilized PTP-1B surface, followed by a dissociation phase where only running buffer flows over the surface. A reference flow cell without immobilized PTP-1B should be used to subtract non-specific binding.

-

-

Data Analysis:

-

The binding events are monitored as a change in the refractive index, generating a sensorgram.

-

The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).

-

The equilibrium dissociation constant (Kd), a measure of binding affinity, is calculated as the ratio of kd to ka.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving PTP-1B and a typical workflow for determining the IC50 of an inhibitor.

Caption: PTP-1B negatively regulates the insulin signaling pathway.

Caption: PTP-1B inhibits the leptin signaling pathway.

Caption: Workflow for IC50 determination of this compound against PTP-1B.

Conclusion

This compound is a dual-target inhibitor with potent activity against RPTPβ/ζ and PTP-1B. Its ability to inhibit PTP-1B, a key negative regulator of insulin and leptin signaling, suggests its potential as a therapeutic agent for metabolic disorders. This technical guide provides essential quantitative data, detailed experimental protocols, and visual representations of the relevant biological and experimental processes to facilitate further investigation into the mechanism of action and therapeutic applications of this compound. Further studies, including the determination of its binding kinetics and in vivo efficacy, are warranted to fully elucidate the pharmacological profile of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Potential Therapeutic Target Protein Tyrosine Phosphatase-1B for Modulation of Insulin Resistance with Polyphenols and Its Quantitative Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Protein tyrosine phosphatase 1B as a target for the treatment of impaired glucose tolerance and type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. courses.edx.org [courses.edx.org]

- 6. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. portlandpress.com [portlandpress.com]

The Role of MY33-3 in Modulating Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a complex biological response within the central nervous system (CNS) initiated in response to various insults, including infection, trauma, and neurodegenerative diseases. While acute neuroinflammation is a protective mechanism, chronic activation of glial cells, particularly microglia and astrocytes, can lead to the production of pro-inflammatory mediators that contribute to neuronal damage and disease progression. The intricate signaling pathways that govern these processes present numerous targets for therapeutic intervention. This technical guide focuses on the role of MY33-3 , a potent and selective inhibitor of the receptor protein tyrosine phosphatase (RPTP)β/ζ, in modulating neuroinflammatory responses.

This compound has emerged as a valuable research tool for investigating the physiological and pathological roles of RPTPβ/ζ, a key regulator of cell-cell communication and signaling in the CNS. By inhibiting RPTPβ/ζ, this compound offers a mechanism to dissect its involvement in neuroinflammatory cascades and to explore its potential as a therapeutic agent for neuroinflammatory and neurodegenerative disorders. This document provides an in-depth overview of the current understanding of this compound, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visualizations of the signaling pathways and workflows involved in its study.

Data Presentation

The following tables summarize the quantitative data from key studies investigating the effects of this compound.

| In Vitro Efficacy of this compound | |

| Target | IC50 |

| Receptor Protein Tyrosine Phosphatase (RPTP)β/ζ | ~0.1 µM[1] |

| Protein Tyrosine Phosphatase 1B (PTP-1B) | ~0.7 µM[1] |

| Effect of this compound on LPS-Induced Neuroinflammation in BV2 Microglial Cells | ||

| Parameter | Treatment | Effect |

| Nitrite Production | This compound (0.1-10 µM) + LPS (1.0 µg/ml) for 24h | Dose-dependent reduction of LPS-induced nitrite accumulation[2][3] |

| iNos mRNA levels | This compound (0.1-10 µM) + LPS (1.0 µg/ml) for 24h | Dose-dependent reduction of LPS-induced iNos mRNA expression[2][3] |

| Tnfα mRNA levels | This compound (0.1, 1.0, or 10 μM) + LPS (1.0 μg/ml) for 24h | No significant effect on LPS-induced Tnfα mRNA expression[2][3] |

| Effect of this compound on Ethanol-Induced Signaling in SH-SY5Y Neuronal Cells | ||

| Parameter | Treatment | Effect |

| TrkA Phosphorylation (Tyr 490) | 1 µM this compound (5 min pre-treatment) + 50 mM Ethanol (15 min) | Blocked ethanol-induced increase in TrkA phosphorylation[4] |

| ALK Phosphorylation (Tyr 1278) | 1 µM this compound (5 min pre-treatment) + 50 mM Ethanol (15 min) | Blocked ethanol-induced increase in ALK phosphorylation[4] |

| In Vivo Effects of this compound | |||

| Model | Administration | Behavioral Outcome | Reference |

| Binge-like ethanol consumption (Drinking in the Dark) in mice | 60 mg/kg, p.o., 1 hour before drinking session on days 3 and 4 | Reduced ethanol consumption and preference for the ethanol solution[1][5] | [4] |

| Sevoflurane-induced cognitive dysfunction in mice | i.p. administration | Reversed the sevoflurane-induced decrease in the discrimination index and impaired motor learning ability | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

In Vitro Experiments

1. Cell Culture

-

BV2 Microglial Cells: Maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.

-

SH-SY5Y Human Neuroblastoma Cells: Cultured in a 1:1 mixture of Ham’s F-12 and DMEM, supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

2. LPS-Induced Nitrite Production in BV2 Cells

-

Cell Seeding: Plate BV2 cells in 96-well plates at a suitable density to reach confluence at the time of the experiment.

-

Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1.0, 10 µM) for 30 minutes to 1 hour.

-

Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1.0 µg/mL and incubate for 24 hours.

-

Nitrite Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.

-

Incubate at room temperature for 10 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.[6][7]

-

3. Western Blot for iNOS in BV2 Cells

-

Cell Lysis: After treatment with this compound and/or LPS, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against iNOS (e.g., rabbit anti-iNOS, 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Normalize the iNOS band intensity to a loading control, such as β-actin.[8][9][10]

-

4. Analysis of TrkA and ALK Phosphorylation in SH-SY5Y Cells

-

Treatment: Pre-treat SH-SY5Y cells with 1 µM this compound for 5 minutes.

-

Stimulation: Add 50 mM ethanol and incubate for 15 minutes.

-

Cell Lysis and Immunoprecipitation: Lyse the cells and immunoprecipitate TrkA and ALK using specific antibodies.

-

Western Blot:

-

Separate the immunoprecipitated proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membranes with phospho-specific antibodies for TrkA (p-TrkA, Tyr 490) and ALK (p-ALK, Tyr 1278).

-

Strip the membranes and re-probe with antibodies for total TrkA and total ALK to assess total protein levels.

-

Detect and quantify the bands as described in the iNOS Western blot protocol.[4][11]

-

In Vivo Experiments

1. Binge-like Ethanol Consumption (Drinking in the Dark - DID) Model

-

Animals: Use adult male C57BL/6J mice, singly housed.

-

Procedure:

-

Three hours into the dark cycle, replace the water bottle with a bottle containing 20% (v/v) ethanol for a 2-hour period on days 1-3 and for a 4-hour period on day 4.

-